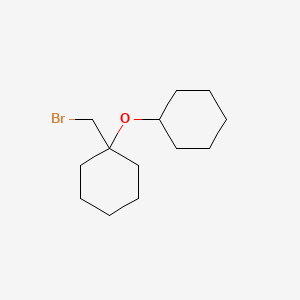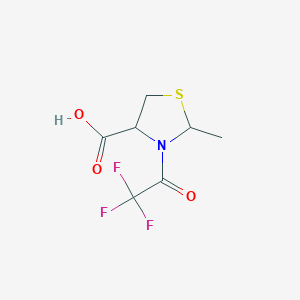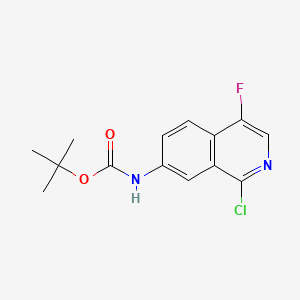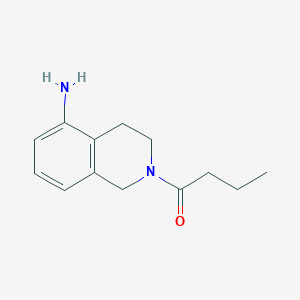![molecular formula C15H22N2O4S B15301416 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, a thiazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and thiazole rings. The piperidine ring is often synthesized through cyclization reactions, while the thiazole ring can be formed via condensation reactions involving thioamides and α-haloketones. The tert-butoxycarbonyl group is introduced as a protecting group to prevent unwanted reactions during the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines.
Applications De Recherche Scientifique
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This can lead to various biological effects, such as modulation of metabolic pathways or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazol-4-yl acetic acid: Another compound with a piperidine ring and Boc protecting group, used in PROTAC development.
2-{2-[(1-Tert-butoxycarbonyl)piperidin-4-yl]phenyl}acetic acid: A similar compound with a phenyl group, also used in targeted protein degradation.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to its combination of a piperidine ring, thiazole ring, and Boc protecting group
Propriétés
Formule moléculaire |
C15H22N2O4S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H22N2O4S/c1-9-11(13(18)19)16-12(22-9)10-5-7-17(8-6-10)14(20)21-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19) |
Clé InChI |
HPDZPKRYCWHNRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


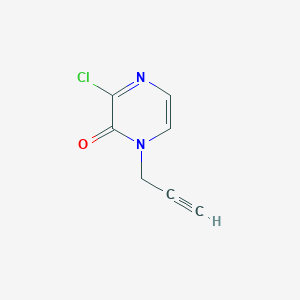

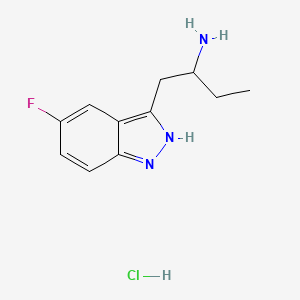
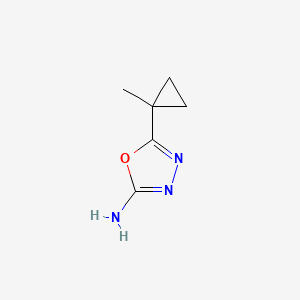
![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)
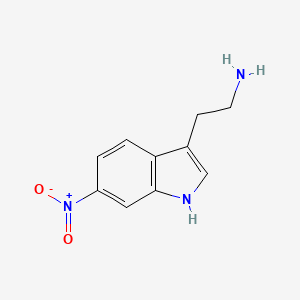
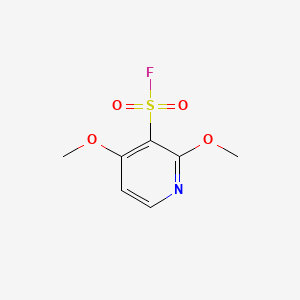
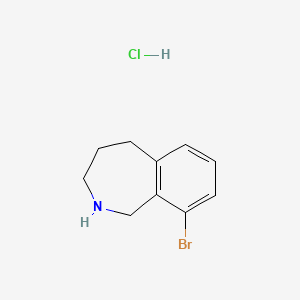
![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)
